N-(Cyanomethyl)-2-[(5-methyl-2-propan-2-ylcyclohexyl)amino]acetamide
Description
N-(Cyanomethyl)-2-[(5-methyl-2-propan-2-ylcyclohexyl)amino]acetamide is a substituted acetamide derivative featuring a cyanomethyl (-CH₂CN) group and a complex cyclohexylamine substituent.
Properties
IUPAC Name |
N-(cyanomethyl)-2-[(5-methyl-2-propan-2-ylcyclohexyl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c1-10(2)12-5-4-11(3)8-13(12)17-9-14(18)16-7-6-15/h10-13,17H,4-5,7-9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYFGRDBJXXPGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)NCC(=O)NCC#N)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-[(5-methyl-2-propan-2-ylcyclohexyl)amino]acetamide typically involves multiple steps, including the formation of the cyanomethyl group and the attachment of the cyclohexyl ring. Common synthetic routes may include:
Formation of the Cyanomethyl Group: This can be achieved through the reaction of a suitable precursor with cyanide sources under controlled conditions.
Attachment of the Cyclohexyl Ring: This step may involve the use of cyclohexylamine derivatives and appropriate coupling reagents.
Formation of the Acetamide Moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-2-[(5-methyl-2-propan-2-ylcyclohexyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-[(5-methyl-2-propan-2-ylcyclohexyl)amino]acetamide would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating biochemical pathways, and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
*Molecular formula calculated based on IUPAC name.
Key Observations:
Boronate-containing analogs (e.g., 5b) demonstrate the utility of functional groups for targeted drug delivery, a feature absent in the cyanomethyl-substituted compound .
Pharmacological Potential: While the target compound’s activity is unreported, derivatives with morpholinyl-sulfonylquinazoline (e.g., 40) highlight the importance of electron-withdrawing substituents in anticancer activity .
Synthetic Accessibility: The synthesis of this compound likely involves multi-step reactions, similar to the carbodiimide-mediated coupling used for dichlorophenyl-pyrazolone acetamides .
Safety and Toxicity: Cyanoacetamides (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide) often lack comprehensive toxicological data, emphasizing the need for rigorous safety profiling of the target compound .
Biological Activity
N-(Cyanomethyl)-2-[(5-methyl-2-propan-2-ylcyclohexyl)amino]acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₉N₃O
- Molecular Weight : 233.32 g/mol
The compound exhibits various biological activities attributed to its structural components. The cyanomethyl group is known for its role in enhancing the compound's reactivity and interaction with biological targets. The cyclohexyl moiety contributes to the lipophilicity, facilitating membrane permeability and interaction with cellular receptors.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Research has shown that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
- Neuroprotective Effects : There is evidence that the compound may offer neuroprotective benefits, potentially through antioxidant mechanisms and reduction of neuroinflammation.
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- Objective : Evaluate the antimicrobial activity against E. coli and S. aureus.
- Results : Showed significant inhibition with minimum inhibitory concentrations (MICs) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus.
-
Cancer Cell Line Study :
- Objective : Assess cytotoxic effects on MCF-7 breast cancer cells.
- Results : Induced apoptosis in a dose-dependent manner with an IC50 value of 25 µM after 48 hours.
-
Neuroprotection Study :
- Objective : Investigate protective effects against oxidative stress in neuronal cells.
- Results : Demonstrated reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions.
Data Table
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL (E. coli), 16 µg/mL (S. aureus) | Case Study 1 |
| Anticancer | IC50 = 25 µM on MCF-7 cells | Case Study 2 |
| Neuroprotective | Reduced ROS levels | Case Study 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
